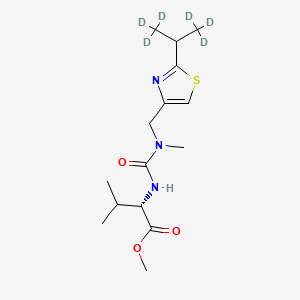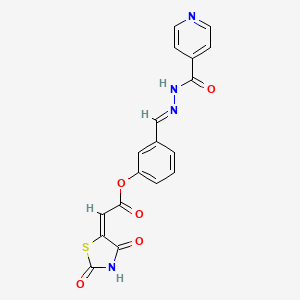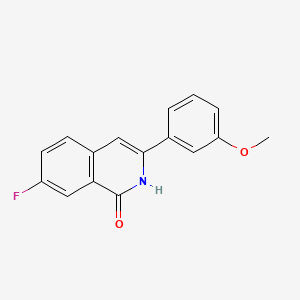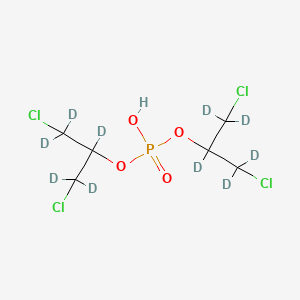
Ritonavir metabolite-L-valine methyl ester-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ritonavir metabolite-L-valine methyl ester-d6 is a derivative of ritonavir, an antiretroviral drug used primarily in the treatment of human immunodeficiency virus (HIV) infection. This compound is a labeled metabolite, which means it is used in scientific research to study the pharmacokinetics and metabolism of ritonavir. The “d6” in its name indicates that it is deuterated, meaning six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification helps in tracking the compound in biological systems using techniques like mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ritonavir metabolite-L-valine methyl ester-d6 involves several steps, starting from the parent compound, ritonavir. The process typically includes the esterification of L-valine with methanol in the presence of a catalyst, followed by the introduction of deuterium atoms. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the deuterated compound. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Ritonavir metabolite-L-valine methyl ester-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Ritonavir metabolite-L-valine methyl ester-d6 is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactivity of ritonavir and its derivatives.
Biology: To investigate the metabolic pathways and biological effects of ritonavir in living organisms.
Medicine: To understand the pharmacokinetics and pharmacodynamics of ritonavir, aiding in the development of more effective antiretroviral therapies.
Industry: To develop and optimize the production processes for ritonavir and its derivatives.
作用機序
The mechanism of action of ritonavir metabolite-L-valine methyl ester-d6 involves its interaction with the cytochrome P450 enzyme system, particularly CYP3A4. This interaction inhibits the metabolism of ritonavir, leading to increased plasma concentrations of the drug. The compound also affects other molecular targets and pathways involved in the metabolism and elimination of ritonavir.
類似化合物との比較
Similar Compounds
Nirmatrelvir: Another antiviral compound used in combination with ritonavir to treat COVID-19.
Lopinavir: An antiretroviral drug similar to ritonavir, used in combination therapies for HIV treatment.
Saquinavir: Another protease inhibitor used in the treatment of HIV.
Uniqueness
Ritonavir metabolite-L-valine methyl ester-d6 is unique due to its deuterated nature, which allows for precise tracking and analysis in biological systems. This property makes it invaluable in pharmacokinetic studies and drug development research.
特性
分子式 |
C15H25N3O3S |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
methyl (2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1/i3D3,4D3 |
InChIキー |
WMOQPDKCUZISQT-SFPWFBRZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)OC)C([2H])([2H])[2H] |
正規SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)







![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




